Phosphonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

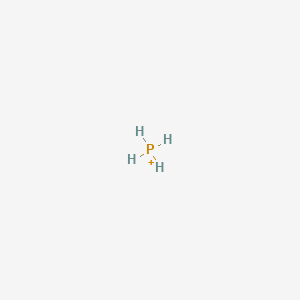

Phosphorane is a phosphorus hydride consisting of a single pentavalent phosphorus carrying five hydrogens. The parent hydride of the phosphorane class. It is a member of phosphoranes, a phosphorus hydride and a mononuclear parent hydride.

Applications De Recherche Scientifique

Organic Synthesis

Wittig Reaction

Phosphonium salts are pivotal in the Wittig reaction, a key method for synthesizing alkenes. In this reaction, this compound salts react with carbonyl compounds to form alkenes via the formation of ylides. The general reaction can be represented as follows:Ph3P+CH2R+C O→Ph3P=CHR+R OHThis reaction is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Kirsanov Reaction

Another significant application involves the Kirsanov reaction, where this compound salts serve as intermediates in the preparation of alkylphosphonyl dichlorides and esters. This process is crucial for synthesizing organophosphorus compounds used in agrochemicals and pharmaceuticals .

Catalysis

Phase-Transfer Catalysis

this compound cations are effective phase-transfer catalysts due to their lipophilic nature. They facilitate reactions between reactants in different phases (e.g., organic and aqueous) by transferring anions across phase boundaries. For instance, tetraphenylthis compound perrhenate is soluble in polar organic solvents and enhances the efficiency of various reactions .

Nanoparticle Stabilization

Recent studies have highlighted the role of sterically hindered this compound salts as stabilizers for metal nanoparticles. These compounds help maintain small catalyst sizes, which are crucial for catalytic activity, particularly in reactions like Suzuki coupling . The effectiveness of these salts has been demonstrated through experiments showing significantly higher conversion rates in reactions compared to controls without this compound salts .

Medicinal Chemistry

Antimicrobial Agents

Quaternary this compound compounds have emerged as promising antimicrobial agents. Their ability to disrupt bacterial membranes makes them effective against a range of pathogens, including drug-resistant strains. Recent research has focused on optimizing the structure-activity relationship of these compounds to enhance their antimicrobial efficacy .

Mitochondrial Targeting Vectors

this compound-based delocalized lipophilic cations are being developed as mitochondrial targeting vectors for cancer therapy. These compounds selectively accumulate in the mitochondria of cancer cells due to their high membrane potential, allowing for targeted drug delivery and enhanced therapeutic effects . The incorporation of lanthanoid chelators with this compound salts has shown promise in developing Gadolinium(III)-based theranostics for cancer imaging and treatment .

Materials Science

Textile Finishing Agents

Tetrakis(hydroxymethyl)this compound chloride is utilized in textile chemistry to impart crease resistance and flame retardancy to fabrics. This compound undergoes a chemical transformation during treatment that enhances fabric performance without compromising its aesthetic qualities .

Ionic Liquids for Mineral Processing

this compound-based ionic liquids have found applications in the beneficiation of rare earth minerals. These ionic liquids exhibit unique solvation properties that enhance extraction processes, making them valuable in resource recovery from complex ores .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Compounds |

|---|---|---|

| Organic Synthesis | Wittig reaction, Kirsanov reaction | This compound salts |

| Catalysis | Phase-transfer catalysis, nanoparticle stabilization | Tetraphenylthis compound perrhenate |

| Medicinal Chemistry | Antimicrobial agents, mitochondrial targeting | Quaternary this compound compounds |

| Materials Science | Textile finishes, ionic liquids for mineral processing | Tetrakis(hydroxymethyl)this compound chloride |

Propriétés

Numéro CAS |

13769-19-2 |

|---|---|

Formule moléculaire |

H4P+ |

Poids moléculaire |

35.006 g/mol |

Nom IUPAC |

phosphanium |

InChI |

InChI=1S/H3P/h1H3/p+1 |

Clé InChI |

XYFCBTPGUUZFHI-UHFFFAOYSA-O |

SMILES |

[PH4+] |

SMILES canonique |

[PH4+] |

Key on ui other cas no. |

16749-13-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.